Biotin-cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

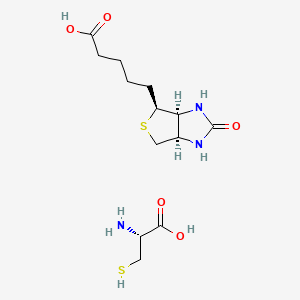

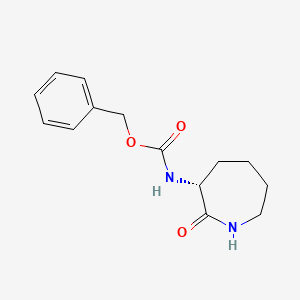

Biotin-cysteine is a conjugate of biotin (vitamin B7) and cysteine, an amino acid containing a thiol group. Biotin is a water-soluble vitamin that acts as a coenzyme in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. Cysteine, on the other hand, is known for its nucleophilicity and ability to form disulfide bonds, which are crucial for protein structure and function. The conjugation of biotin and cysteine combines the properties of both molecules, making this compound a valuable compound in biochemical and medical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of biotin-cysteine typically involves the conjugation of biotin with cysteine through a thiol-ene reaction. This reaction is facilitated by the presence of a thiol group in cysteine, which reacts with the double bond in biotin. The reaction conditions often include a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as a photoinitiator, under ultraviolet light.

Industrial Production Methods: Industrial production of this compound may involve enzymatic biotinylation, where biotin is enzymatically attached to cysteine residues in proteins. This method is advantageous due to its specificity and efficiency. The process involves the use of biotin ligase enzymes, which catalyze the attachment of biotin to cysteine residues under mild conditions, making it suitable for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group in cysteine is oxidized to form disulfide bonds.

Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents such as dithiothreitol.

Substitution: The thiol group in cysteine can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new covalent bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol or β-mercaptoethanol in aqueous buffers.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfide-linked this compound dimers.

Reduction: Free thiol-containing this compound.

Substitution: this compound derivatives with various functional groups attached to the thiol group.

Wissenschaftliche Forschungsanwendungen

Biotin-cysteine has a wide range of applications in scientific research:

Chemistry: Used as a reagent for biotinylation of proteins and peptides, facilitating their detection and purification.

Biology: Employed in studying protein-protein interactions and cellular localization of proteins through biotin-streptavidin affinity systems.

Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for detecting biotinylated molecules.

Industry: Applied in the production of biotinylated enzymes and antibodies for various biotechnological applications.

Wirkmechanismus

Biotin-cysteine exerts its effects primarily through the biotin moiety, which acts as a coenzyme for carboxylase enzymes. These enzymes are involved in critical metabolic pathways, including gluconeogenesis, lipogenesis, and amino acid catabolism. The cysteine moiety provides a reactive thiol group that can form disulfide bonds, contributing to the structural stability and function of proteins. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, making this compound a powerful tool for affinity-based applications.

Vergleich Mit ähnlichen Verbindungen

Biotin: A water-soluble vitamin involved in metabolic processes.

Cysteine: An amino acid with a thiol group, important for protein structure.

Biotinylated Lysine: Similar to biotin-cysteine but with lysine instead of cysteine.

Uniqueness: this compound is unique due to the presence of a thiol group in cysteine, which allows for the formation of disulfide bonds and participation in redox reactions. This property is not present in biotinylated lysine, making this compound particularly useful in applications requiring thiol reactivity.

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S.C3H7NO2S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;4-2(1-7)3(5)6/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2,7H,1,4H2,(H,5,6)/t6-,7-,9-;2-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCQPPUOAYPVRE-PPINCWRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C(C(C(=O)O)N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.C([C@@H](C(=O)O)N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

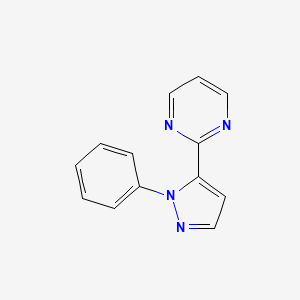

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)